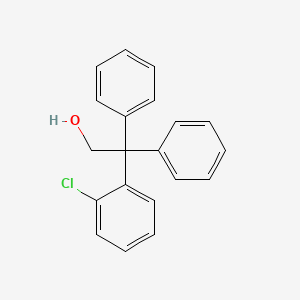

(2-Chlorotrityl)methanol

Description

Historical Trajectories and Evolution of Trityl Protecting Group Chemistry

The journey of the trityl (triphenylmethyl, Tr) group in chemistry began a century ago with the discovery of the first stable free radical. glenresearch.com This inherent stability, attributed to the resonance delocalization of the positive charge across the three phenyl rings of the trityl carbocation, laid the groundwork for its development as a protective group. glenresearch.com Over the decades that followed, the trityl group became a major class of protecting groups, finding widespread application in the synthesis of nucleosides, oligonucleotides, peptides, and carbohydrates. glenresearch.comru.nl

The evolution of protecting group chemistry has been a continuous pursuit of greater efficiency and selectivity in the synthesis of complex molecules. numberanalytics.com Initially, chemists relied on standard, stable derivatives to mask reactive functional groups. wiley.com However, the increasing complexity of synthetic targets necessitated the development of more sophisticated and versatile protecting groups. wiley.com The trityl group, with its acid-labile nature, offered a valuable tool for protecting hydroxyl groups. glenresearch.com Further modifications, such as the introduction of electron-donating or withdrawing groups on the aromatic rings, allowed for the fine-tuning of its acid sensitivity, leading to a family of trityl-based protecting groups with a range of stabilities. glenresearch.comacs.orgnih.govacs.org This evolution has enabled chemists to devise intricate synthetic strategies involving the selective protection and deprotection of multiple functional groups within a single molecule. numberanalytics.com

Rationale for Halogen Substitution in Trityl Reagents: Focus on 2-Chlorotrityl Moiety

The strategic placement of a halogen atom, specifically chlorine, at the 2-position of a phenyl ring in the trityl group represents a significant advancement in protecting group technology. The primary rationale for this substitution is the enhanced acid lability of the resulting 2-chlorotrityl (2-Cl-Trt) group compared to the unsubstituted trityl group. chempep.com This increased sensitivity to acid allows for the cleavage of the protecting group under exceptionally mild conditions, a critical advantage when working with molecules containing other acid-sensitive functionalities. chempep.comnih.govalmacgroup.compeptide.com

The 2-chlorotrityl chloride resin, a polystyrene-based solid support functionalized with the 2-chlorotrityl moiety, was introduced in the late 1980s and has since become indispensable in solid-phase peptide synthesis (SPPS). chempep.com Its use allows for the release of synthesized peptides from the resin using very dilute solutions of acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.comnih.gov This mild cleavage preserves acid-sensitive side-chain protecting groups, such as Boc and tBu, making it ideal for the synthesis of fully protected peptide fragments. chempep.comalmacgroup.compeptide.com These fragments can then be used in convergent synthesis strategies to build larger, more complex peptides.

Furthermore, the steric bulk of the 2-chlorotrityl group offers another significant advantage by minimizing common side reactions during peptide synthesis, such as the formation of diketopiperazines, particularly when proline is the C-terminal amino acid. chempep.compeptide.comunirioja.essigmaaldrich.com The attachment of the first amino acid to the 2-chlorotrityl resin also proceeds with minimal racemization. peptide.comunirioja.essigmaaldrich.com

| Protecting Group | Key Feature | Advantage in Synthesis | Typical Cleavage Condition |

|---|---|---|---|

| Trityl (Tr) | Standard acid-labile group | Protection of primary alcohols | Mild to moderate acid |

| Monomethoxytrityl (MMT) | Increased acid lability | More readily cleaved than Tr | Dilute acid |

| Dimethoxytrityl (DMT) | High acid sensitivity | Common in oligonucleotide synthesis | Very mild acid |

| 2-Chlorotrityl (2-Cl-Trt) | Enhanced acid lability, steric bulk | Mild cleavage preserves other protecting groups, minimizes side reactions | 1-5% TFA in DCM chempep.com |

Structure

3D Structure

Properties

Molecular Formula |

C20H17ClO |

|---|---|

Molecular Weight |

308.8 g/mol |

IUPAC Name |

2-(2-chlorophenyl)-2,2-diphenylethanol |

InChI |

InChI=1S/C20H17ClO/c21-19-14-8-7-13-18(19)20(15-22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,22H,15H2 |

InChI Key |

KTWTTZFMTMZHRA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(C2=CC=CC=C2)C3=CC=CC=C3Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Preparation and Derivatization of 2 Chlorotrityl Methanol

Convergent and Divergent Synthetic Routes to (2-Chlorotrityl)methanol and its Key Derivatives (e.g., 2-Chlorotrityl Chloride)

The synthesis of this compound and its derivatives, such as 2-chlorotrityl chloride (2-CTC), can be achieved through several strategic routes. A prevalent method involves a Grignard reaction, a classic convergent approach. chemicalbook.comchemicalbook.com This process typically starts with the esterification of 2-chlorobenzoic acid with ethanol (B145695) to produce ethyl 2-chlorobenzoate. chemicalbook.com This intermediate then undergoes a Grignard reaction with phenylmagnesium bromide. The resulting magnesium salt is subsequently hydrolyzed to yield (2-Chlorophenyl)diphenylmethanol, which is synonymous with this compound. chemicalbook.com To obtain the highly reactive 2-chlorotrityl chloride, the alcohol is treated with a chlorinating agent like thionyl chloride. chemicalbook.comchemicalbook.com

An alternative pathway begins with 2-chlorobenzophenone, which reacts with phosphorus pentachloride to form a 2-chlorotrityl chloride intermediate that upon hydrolysis yields (2-chlorotrityl) alcohol. Divergent strategies often start from a common intermediate to generate a library of derivatives. For instance, once this compound is synthesized, it can be converted to 2-chlorotrityl chloride resin, a cornerstone of solid-phase peptide synthesis. nih.gov This resin is prized for its ability to anchor the first amino acid with minimal racemization and suppress diketopiperazine formation, a common side reaction. chemicalbook.commdpi.comsci-hub.se

Optimization of Reaction Conditions and Reagent Stoichiometry for Enhanced Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. In the synthesis of 2-chlorotrityl chloride from the corresponding alcohol, the concentration of the chlorinating agent and reaction time are key variables. For instance, when activating 2-chlorotrityl chloride resin (which involves converting the alcohol form back to the chloride), using a 25% solution of thionyl chloride in anhydrous dichloromethane (B109758) can achieve up to 80% activation within just five minutes. nih.govresearchgate.net This rapid and efficient activation is beneficial for high-throughput applications.

The stoichiometry of reagents also plays a crucial role. In the Grignard synthesis, precise control over the amount of phenylmagnesium bromide is necessary to ensure complete reaction without the formation of unwanted byproducts. Similarly, during the attachment of the first amino acid to the 2-chlorotrityl chloride resin, the equivalents of the protected amino acid and the base (like diisopropylethylamine, DIPEA) must be carefully controlled to achieve optimal loading. peptide.com Capping of any unreacted sites on the resin, often with methanol (B129727), is a critical step to prevent the formation of deletion sequences in peptide synthesis. uci.edujacsdirectory.com

Exploration of Alternative Precursors and Catalytic Systems in Synthesis

Research into alternative precursors and catalytic systems aims to develop more efficient, cost-effective, and environmentally friendly synthetic routes. One innovative approach for preparing 2-CTC resin avoids the use of organometallic reagents, which can be problematic on a large scale. sci-hub.se This method utilizes 1-chloro-2-(dichloro(phenyl)methyl)benzene as a pseudo-activated linker that reacts with a polystyrene resin. sci-hub.se

Functionalization Strategies for Modifying the this compound Core

Regioselective Derivatization at the Hydroxyl Moiety

The hydroxyl group of this compound is the primary site for functionalization, serving as a versatile handle for attaching a wide array of molecules. In solid-phase synthesis, this hydroxyl group is typically converted to the more reactive 2-chlorotrityl chloride, which then readily reacts with the carboxylic acid of an N-protected amino acid. peptide.comsigmaaldrich.com This esterification is a cornerstone of the Fmoc/tBu strategy in peptide synthesis. mdpi.com

The regioselectivity of this derivatization is paramount. The bulky nature of the trityl group ensures that the reaction occurs specifically at the hydroxyl moiety. Beyond amino acids, other carboxylic acids can be attached to form various esters. chemicalbook.com The hydroxyl group can also be converted into other functional groups, such as a tosylate, to alter its reactivity and allow for different coupling strategies. nottingham.ac.uk The attachment of amines to the 2-chlorotrityl chloride resin is another common derivatization, expanding the repertoire of molecules that can be synthesized on this solid support. peptide.com

Table 1: Examples of Reagents for Derivatization at the Hydroxyl Moiety

| Reagent Class | Specific Reagent Example | Resulting Functional Group | Application |

|---|---|---|---|

| Chlorinating Agents | Thionyl chloride (SOCl₂) | Chloride | Activation of resin for SPPS |

| N-Protected Amino Acids | Fmoc-L-Proline | Ester (Peptide bond) | Solid-Phase Peptide Synthesis |

| Alcohols | Methanol | Ether | Capping of unreacted sites |

Investigations into Aromatic Ring Functionalization for Modified Reactivity Profiles

While derivatization at the hydroxyl group is most common, functionalization of the aromatic rings of the trityl group offers a pathway to fine-tune the electronic properties and steric hindrance of the molecule, thereby modifying its reactivity profile. organic-chemistry.org Introducing electron-donating or electron-withdrawing groups onto the phenyl rings can alter the stability of the trityl cation, which is a key intermediate in the cleavage step of solid-phase synthesis. cuni.cz

For example, the synthesis of related trityl-based linkers with different substitutions on the phenyl rings, such as 4-methyltrityl, demonstrates this principle. cuni.cz Methods for the selective functionalization of aromatic rings, such as ortho-chlorination or meta-bromination, could potentially be applied to the this compound framework to create novel linkers with tailored cleavage characteristics. organic-chemistry.org Direct alkylation of the aromatic rings using specific catalysts is another avenue for modification. organic-chemistry.org Such modifications could lead to resins with enhanced properties, for example, even greater acid lability or altered orthogonality to other protecting groups used in complex molecule synthesis. While direct examples of extensive aromatic ring functionalization on this compound itself are not widespread in the provided context, the principles of aromatic chemistry suggest this is a viable and interesting area for future exploration.

Strategic Applications of 2 Chlorotrityl Methanol in Advanced Organic Synthesis

(2-Chlorotrityl)methanol as a Versatile Protecting Group in Multistep Synthesis

The triphenylmethyl (trityl) group is a well-established protecting group for nucleophilic functionalities such as alcohols, amines, and thiols. total-synthesis.comucoz.com The introduction of a chlorine atom at the ortho-position of one of the phenyl rings, as in the (2-Chlorotrityl) group, significantly modulates its electronic properties, rendering it exceptionally sensitive to acidic conditions. This heightened acid lability is the key to its utility, allowing for its removal under remarkably mild conditions that leave many other protecting groups, including the standard trityl group, intact. total-synthesis.com This feature is particularly advantageous in the synthesis of complex molecules where multiple protecting groups are employed and require selective removal at different stages.

The bulky nature of the (2-Chlorotrityl) group also imparts a high degree of steric hindrance, which can be exploited for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols. total-synthesis.com Its application extends across various domains of organic synthesis, from carbohydrate chemistry to the preparation of complex natural products.

Orthogonality and Selective Cleavage Strategies for (2-Chlorotrityl) Protecting Groups

A cornerstone of modern protecting group strategy is the concept of orthogonality, which refers to the ability to deprotect one functional group in the presence of others by using specific, non-interfering reaction conditions. The (2-Chlorotrityl) group is a prime example of an orthogonal protecting group. Its extreme acid sensitivity allows it to be cleaved under conditions that are orthogonal to base-labile groups (e.g., Fmoc), hydrogenation-labile groups (e.g., Cbz), and even other less acid-sensitive groups (e.g., Boc, tBu). researchgate.net

This orthogonality is critical in methodologies like Fmoc-based Solid-Phase Peptide Synthesis (SPPS), where the temporary Nα-Fmoc group is removed with a base (piperidine), while the permanent side-chain protecting groups (often tert-butyl based) and the linkage to the 2-chlorotrityl resin must remain stable. researchgate.netresearchgate.net The final peptide can then be cleaved from the resin using very mild acid, leaving the side-chain protections in place if a protected peptide fragment is desired for convergent synthesis strategies. researchgate.netnih.gov

The deprotection of a (2-Chlorotrityl) ether or amine proceeds through an SN1-type mechanism. The process is initiated by protonation of the heteroatom (e.g., the ether oxygen), which makes it a good leaving group. total-synthesis.com Subsequent cleavage of the carbon-heteroatom bond is the rate-determining step and results in the formation of a highly stabilized tertiary carbocation—the 2-chlorotrityl cation. total-synthesis.com This cation is stabilized by the delocalization of the positive charge across the three phenyl rings. The high stability of this intermediate is the reason for the group's extreme lability in acid.

Kinetic studies on the cleavage of molecules from 2-chlorotrityl resin have revealed several key factors influencing the reaction rate. Research has shown that the cleavage reactions are hindered by steric crowding around the cleaving C-O bond. nih.gov Conversely, the rate is accelerated by increasing the strength and concentration of the acid used for cleavage. nih.gov The choice of solvent also plays a critical role; for instance, the use of trifluoroethanol (TFE) can accelerate cleavage due to its special solvation effects on peptide chains. nih.govnih.gov

| Cleavage Reagent | Conditions | Time | Efficacy | Ref |

| 1% TFA in DCM | Room Temperature | 4 x 1 min | Quantitative cleavage, preserves tBu groups | nih.gov |

| AcOH/TFE/DCM | Room Temperature | 15-60 min | Quantitative cleavage, preserves tBu groups | nih.gov |

| 20% Hexafluoroisopropanol (HFIP) in DCM | Room Temperature | N/A | Cleaves protected peptide from resin | uci.edu |

| 2% TFA in Anisole or 1,3-dimethoxybenzene | Room Temperature | N/A | "Green" alternative to DCM for cleavage | researchgate.netrsc.org |

This table is interactive and can be sorted by column.

While acid-lability is the hallmark of the (2-Chlorotrityl) group, the development of non-acidic cleavage methods further expands its orthogonality and utility. Recent research has demonstrated the successful cleavage of trityl-protected thiols and alcohols using visible-light photocatalysis under pH-neutral conditions. researchgate.net This method typically requires only a suitable photocatalyst and light, making it orthogonal to many other functionalities, including acid-labile protecting groups. researchgate.net Such a strategy is exceptionally valuable as it avoids the use of acidic reagents that could compromise other sensitive parts of a molecule. This photocatalytic approach has also been successfully applied to cleave molecules from trityl-type resins, showcasing its potential in solid-phase synthesis. researchgate.net

Application in the Protection of Diverse Functionalities (e.g., Alcohols, Amines, Thiols)

The (2-Chlorotrityl) group is widely used for the protection of primary alcohols, amines, and thiols. ucoz.comacgpubs.org Due to its significant steric bulk, it reacts selectively with primary alcohols over more hindered secondary and tertiary alcohols. total-synthesis.com

In molecules containing multiple nucleophilic sites, such as aminophenols, the (2-Chlorotrityl) group shows a marked preference for protecting the nitrogen atom over the oxygen atom. mdpi.org This selectivity is attributed to the greater nucleophilicity of the amine group. This inherent reactivity allows for the selective protection of amines in the presence of hydroxyl groups without the need for additional reaction steps. mdpi.org The development of novel trityl-type protecting groups continues to refine this selectivity for various applications. acgpubs.org

(2-Chlorotrityl) Resin Derivatives in Solid-Phase Organic Synthesis (SPOS)

The true impact of the (2-Chlorotrityl) group is most evident in its application to solid-phase organic synthesis (SPOS). By immobilizing (2-Chlorotrityl) chloride onto a polystyrene solid support, chemists created the 2-Chlorotrityl chloride (2-CTC) resin, a cornerstone of modern solid-phase peptide synthesis (SPPS). researchgate.net This resin allows molecules, typically the first amino acid of a peptide, to be anchored via an ester linkage that is highly susceptible to cleavage by mild acid. scispace.com The solid-phase methodology permits the use of excess reagents to drive reactions to completion, with purification simplified to a mere filtration and washing of the resin-bound product after each step.

Utilization in Solid-Phase Synthesis of Small Molecules and Natural Product Fragments

The application of 2-CTC resin extends beyond standard peptide synthesis to the solid-phase synthesis (SPS) of peptidomimetics, small non-peptide organic molecules, and fragments of natural products. researchgate.netscispace.com The strategy is particularly useful for synthetic routes that require the temporary protection of a carboxylic acid functional group. scispace.com By anchoring a molecule to the resin via an ester linkage, complex multi-step syntheses can be performed, with the significant advantage that excess reagents and by-products are easily removed by simple filtration and washing after each step.

This methodology has been successfully employed in the synthesis of complex bioactive molecules. For example, in the synthesis of the cyclic hexapeptide PMX205, an antagonist of the C5a complement receptor, using 2-chlorotrityl resin was crucial to avoid a significant loss of product that occurred when using other supports like Wang resin. nih.gov The resin has also been applied to the synthesis of peptide hormones and their analogues, such as (Leu15)-gastrin I and the unsulfated cholecystokinin octapeptide. nih.gov In this work, a dipeptide amide was attached to the resin through its free side-chain carboxyl group, demonstrating the versatility of the anchoring strategy. nih.gov The synthesis of various other complex structures, including cyclohexapeptides, has also been reported using 2-CTC resin as the solid support. researchgate.net

This compound as a Reagent in Cross-Coupling Reactions and Other Transformation Pathways

While the primary application of this compound is as a precursor to the 2-CTC resin linker, the reactivity of the chlorotrityl group is relevant in other areas of organic synthesis, including its potential influence on transformation pathways like cross-coupling reactions.

Mechanistic Investigations of Coupling Reactions Involving (2-Chlorotrityl) Groups

Transition metal-catalyzed cross-coupling reactions are powerful methods for C-C and C-heteroatom bond formation. Standard mechanisms, such as for the Suzuki-Miyaura reaction, typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov

Specific literature detailing the direct participation of the (2-Chlorotrityl) group as a reactive partner in common cross-coupling reactions is not extensive. Its role is more frequently as a bulky protecting group. In this context, its steric and electronic properties can influence the outcome of a reaction occurring elsewhere on the molecule. The significant steric bulk of the trityl group can direct reagents to attack a less hindered face of the substrate, or it can potentially hinder the approach of a bulky catalyst to a nearby reactive site. Electronically, the trityl group is a carbocation stabilizer, which could influence the reactivity of adjacent functional groups. While not a direct mechanistic investigation of a cross-coupling reaction, the SN1 reaction involved in loading the resin, where the departure of the chloride leads to a stable trityl cation, illustrates the electronic nature of the group. ekb.eg

Stereochemical Control and Asymmetric Synthesis Strategies Utilizing (2-Chlorotrityl) Intermediates

Asymmetric synthesis aims to produce a chiral compound as a single enantiomer or diastereomer. uwindsor.ca A key strategy for achieving this is through substrate control, where a chiral auxiliary attached to the substrate directs the stereochemical outcome of a reaction. ethz.ch

The (2-Chlorotrityl) group serves as an excellent chiral auxiliary in the context of solid-phase synthesis, primarily by preventing racemization. As previously mentioned, its significant steric bulk is highly effective at preserving the stereochemical integrity of the first amino acid attached to the resin. nih.gov By sterically shielding the α-carbon of the amino acid, the trityl group prevents abstraction of the α-proton by the bases used for Fmoc deprotection in subsequent steps, which is the primary mechanism of racemization on other resin types. nih.govpeptide.com This function is a clear example of stereochemical control, ensuring that the chirality of the starting material is maintained throughout the synthesis. This attribute is a principal advantage of employing 2-CTC resin in the synthesis of chiral peptides and other small molecules. nih.gov

Mechanistic and Kinetic Investigations of 2 Chlorotrityl Methanol Reactivity

Elucidation of Reaction Mechanisms for Formation and Cleavage of (2-Chlorotrityl) Ether Linkages

The formation and cleavage of ether linkages involving the 2-chlorotrityl group are fundamental to its application, particularly in solid-phase synthesis. The primary mechanism revolves around the formation of a stable trityl cation.

The formation of the (2-Chlorotrityl) ether linkage typically proceeds via a nucleophilic substitution reaction. The reaction of (2-Chlorotrityl)methanol-derived compounds, such as 2-chlorotrityl chloride, with nucleophiles like alcohols is believed to occur through an extremely fast heterolytic cleavage, leading to the formation of a stable 2-chlorotrityl cation. appliedpolytech.com This carbocation is the key reactive intermediate. The subsequent step involves the attack of a nucleophile, such as an alcohol, on this cation to form the corresponding ether. This process is often facilitated by a weak base, like diisopropylethylamine (DIEA), which assists in the deprotonation of the incoming nucleophile.

Cleavage of the 2-chlorotrityl ether linkage is characteristically achieved under mild acidic conditions. chempep.com This high sensitivity to acid is a significant advantage of this system. chempep.com The mechanism involves the protonation of the ether oxygen, followed by the departure of the alcohol and the formation of the stable 2-chlorotrityl carbocation. chempep.com This cation can then be quenched. The cleavage process is often rapid, with mixtures of acetic acid/trifluoroethanol/dicholoromethane (AcOH/TFE/DCM) or hexafluoroisopropanol (HFIP) in DCM being effective reagents. ksyun.comuci.eduresearchgate.net The use of very dilute solutions of trifluoroacetic acid (TFA), typically 1-5% in a suitable solvent like DCM, is also a common method for cleavage. chempep.com

Role of Steric and Electronic Factors in Determining Reactivity

Both steric and electronic factors play a significant role in the reactivity of this compound and its derivatives.

Steric Factors: The bulky nature of the trityl group provides considerable steric hindrance. chempep.com This steric bulk is advantageous in applications like solid-phase peptide synthesis as it can minimize side reactions such as the formation of diketopiperazine, particularly with C-terminal proline or cysteine residues. chempep.comnih.gov However, this same steric hindrance can also impede the efficiency of subsequent reactions, especially when coupling sterically demanding building blocks. chempep.com Despite the steric bulk, the esterification of even sterically hindered amino acids like Fmoc-Ile-OH with 2-chlorotrityl chloride resin proceeds rapidly. ksyun.com Studies on the cleavage of resin-bound amino alcohols have indicated that the hydrolysis reactions are hindered by steric crowding around the cleaving C-O bond. nih.gov

Electronic Factors: The electronic nature of the 2-chlorotrityl group is dominated by the presence of the chlorine atom on one of the phenyl rings. This chlorine atom significantly enhances the lability of the bond to the resin towards acidic cleavage conditions when compared to the unsubstituted trityl group. chempep.com This increased acid sensitivity is a key advantage of the 2-chlorotrityl system. chempep.com The electron-withdrawing nature of the chlorine substituent destabilizes the trityl cation to some extent, making the corresponding chloride more reactive towards nucleophilic attack.

The stability of the resulting trityl carbocation is a crucial electronic factor. The three phenyl rings effectively delocalize the positive charge, making the cation relatively stable and easy to form. This stability is the driving force for both the formation and cleavage reactions proceeding through a carbocationic intermediate.

Isotopic Labeling Studies for Pathway Delineation

While direct isotopic labeling studies specifically on this compound are not extensively detailed in the provided search results, the principles of such studies can be inferred from related research in peptide and organic synthesis. Isotopic labeling is a powerful technique for elucidating reaction mechanisms and tracking the fate of atoms throughout a chemical transformation.

For instance, in the context of reactions involving this compound derivatives, one could envision using isotopes of carbon (¹³C), hydrogen (²H, deuterium), or oxygen (¹⁸O) to delineate reaction pathways.

¹³C Labeling: Synthesizing this compound with a ¹³C label at the carbinol carbon would allow for the unambiguous tracking of this carbon atom during ether formation and cleavage reactions using ¹³C NMR spectroscopy or mass spectrometry. This could confirm whether the ether linkage is formed at this specific carbon and can help in identifying any potential rearrangement products.

Deuterium (B1214612) (²H) Labeling: Introducing deuterium labels on the phenyl rings or on the alcohol reactant could help in understanding kinetic isotope effects. For example, if a C-H bond is broken in the rate-determining step of a side reaction, replacing hydrogen with deuterium would slow down that step, providing evidence for the proposed mechanism. Studies on related systems have utilized deuterated analogs to assign radical species in enzymatic reactions. nsf.gov

¹⁸O Labeling: Using an ¹⁸O-labeled alcohol in the ether formation reaction would result in an ¹⁸O-labeled ether. Subsequent cleavage in the presence of unlabeled water or acid would allow for the determination of the bond cleavage site. If the resulting alcohol is ¹⁸O-labeled, it indicates C-O bond cleavage, whereas if the resulting this compound is ¹⁸O-labeled, it would suggest an alternative cleavage mechanism, though the former is the widely accepted pathway.

Advanced Analytical Methodologies for the Structural and Mechanistic Elucidation of 2 Chlorotrityl Methanol and Its Derivatives

High-Resolution Spectroscopic Techniques for Structural Confirmation (Focus on Methodology)

Spectroscopic methods are paramount for the initial structural confirmation of newly synthesized (2-Chlorotrityl)methanol derivatives. The complexity of these molecules, often featuring multiple aromatic rings and chiral centers, demands techniques that can resolve intricate signal overlap and provide definitive connectivity information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of this compound and its derivatives in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, the complexity of these compounds often leads to signal crowding, especially in the aromatic region. acgpubs.orgtubitak.gov.tr To overcome this, advanced two-dimensional (2D) NMR pulse sequences are employed.

Homonuclear Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons (typically separated by two to three bonds), which is crucial for mapping the connectivity within the individual phenyl rings and any aliphatic chains in a derivative.

Total Correlation Spectroscopy (TOCSY): An extension of COSY, TOCSY reveals correlations between all protons within a spin system, not just immediate neighbors. mdpi.comacs.org This is particularly useful for identifying all protons belonging to a specific substituent or amino acid residue attached to the trityl framework. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space (typically < 5 Å), providing critical information about the three-dimensional structure and conformation of the molecule. mdpi.comtum.de It can help define the relative orientation of the phenyl rings and the spatial arrangement of substituents.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals based on their attached protons. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): This sequence shows correlations between protons and carbons over two to three bonds, which is essential for piecing together different fragments of the molecule and confirming the attachment points of substituents to the trityl core.

The application of these pulse sequences, often in concert, allows for the complete and unambiguous assignment of nearly all proton and carbon signals, even in highly complex derivatives. csic.esnih.govacs.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Trityl-Type Derivatives Note: Data is illustrative of typical ranges for trityl derivatives and not specific to this compound itself.

| Nucleus | Signal Type | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons (Ar-H) | 7.10 - 7.80 | tubitak.gov.tr |

| ¹H | Methine/Methylene Protons (adjacent to heteroatoms) | 2.60 - 4.20 | rsc.org |

| ¹H | Hydroxyl Proton (OH) | 2.90 - 8.80 (variable) | tubitak.gov.trnih.gov |

| ¹³C | Quaternary Trityl Carbon (C-OH) | 71.0 - 84.0 | tubitak.gov.trrsc.org |

| ¹³C | Aromatic Carbons (Ar-C) | 125.0 - 150.0 | tubitak.gov.trnih.gov |

Mass spectrometry (MS) is a vital tool for the analysis of this compound derivatives due to its high sensitivity and ability to provide precise molecular weight information. A key feature of trityl compounds is the exceptional stability of the corresponding trityl carbocation, which facilitates ionization and detection. sci-hub.seresearchgate.net

Ionization Techniques:

Electrospray Ionization (ESI-MS): This soft ionization technique is widely used for analyzing products from solution-phase reactions, often by coupling the mass spectrometer to a liquid chromatography system (LC-MS). rsc.orgnih.gov It is particularly suitable for polar derivatives and allows for the detection of protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺. uinjkt.ac.id

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): MALDI is another soft ionization method, often used for analyzing larger molecules or compounds directly from solid-phase synthesis supports. mdpi.com The high stability of the trityl cation means that trityl-containing compounds can sometimes be detected even without a matrix through direct Laser Desorption/Ionization (LDI). sci-hub.seglenresearch.com

Applications:

Reaction Monitoring: LC-MS is frequently used to monitor the progress of reactions, such as the attachment of amino acids to 2-chlorotrityl chloride resin or subsequent modification steps, by analyzing small aliquots from the reaction mixture. nih.govresearchgate.net

Product Identification: High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a product and confirming its identity. nih.govacs.orgrsc.org

Fragmentation Analysis: In tandem MS (MS/MS), a specific ion (e.g., the molecular ion) is selected and fragmented. The resulting fragmentation pattern provides structural information. For trityl derivatives, a dominant peak corresponding to the stable trityl cation is often observed. The fragmentation patterns of attached side chains can also be analyzed to confirm their structure. libretexts.orgchemguide.co.ukdocbrown.info

Chromatographic and Separation Science Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound derivatives and the assessment of their purity. The choice of method depends on the scale of the separation and the physicochemical properties of the target compound and its impurities.

Flash Column Chromatography: This is the workhorse method for purifying gram-scale quantities of synthetic products. rsc.org Using silica (B1680970) gel as the stationary phase, mixtures of solvents like chloroform (B151607) and methanol (B129727) are used as the mobile phase to separate the desired derivative from starting materials and by-products. rsc.org

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode (RP-HPLC), is the gold standard for assessing the final purity of a compound. nih.govmdpi.com It is also used for purification on a smaller, analytical to semi-preparative scale. In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an additive like trifluoroacetic acid (TFA) or formic acid. nih.govrsc.org The purity is determined by integrating the peak area of the product relative to all other peaks detected, usually by UV absorbance. rsc.org

Chiral Chromatography: Many derivatives of this compound are chiral. The separation of enantiomers or diastereomers often requires specialized chiral stationary phases (CSPs) or chiral selectors. For instance, diastereomeric tritylpyrrolidine derivatives have been successfully separated using simple silica gel column chromatography. nih.govacs.org Chiral ligand-exchange chromatography has also been shown to be effective for resolving enantiomers of trityl-derivatized amino acids. nih.gov

Table 2: Typical RP-HPLC Conditions for Analysis of Trityl-Derivatized Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., XBridge BEH 130, 3.5 µm) | nih.gov |

| Mobile Phase A | Water with 0.045-0.1% Trifluoroacetic Acid (TFA) | nih.govrsc.org |

| Mobile Phase B | Acetonitrile (ACN) with 0.036-0.1% TFA | nih.govrsc.org |

| Gradient | Typically 30% to 100% B over several minutes (e.g., 8 min) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 220 nm | nih.gov |

X-ray Crystallography of this compound Derivatives for Conformation and Bonding Analysis

While NMR provides conformational information in solution, single-crystal X-ray diffraction offers an unparalleled, atom-level view of the molecule's three-dimensional structure in the solid state. This technique is crucial for unambiguously determining stereochemistry, bond lengths, bond angles, and the precise conformation of the trityl group and its substituents.

Studies on various substituted trityl alcohols and their derivatives have revealed several key structural features. rsc.orgrsc.org The three phenyl rings typically adopt a non-planar, propeller-like conformation due to steric hindrance. nih.gov The specific torsion angles of the phenyl rings relative to the central carbon atom are influenced by the nature and position of substituents, as well as by packing forces within the crystal lattice. rsc.org

X-ray crystallography has been used to study a range of functionalized trityl compounds, providing insight into intermolecular interactions such as hydrogen bonding and π-stacking, which dictate the crystal packing. rsc.orgrsc.orgnih.gov For example, in some trityl alcohol derivatives, classical O-H···O hydrogen bonds are sterically prevented, and instead, weaker O–H···π or C-H···O interactions dominate the crystal lattice. rsc.orgnih.gov The structural data obtained from X-ray analysis is invaluable for understanding structure-property relationships and for rational drug design when these derivatives are used as part of a larger bioactive molecule. rsc.org

Table 3: Illustrative Crystallographic Data for a Substituted Trityl Compound Note: This data is representative of the type of information obtained from X-ray crystallography for this class of compounds.

| Parameter | Value/Description | Reference |

|---|---|---|

| Crystal System | Monoclinic / Orthorhombic (Varies) | rsc.org |

| Space Group | P2₁/c or P2₁2₁2₁ (Varies) | rsc.org |

| Key Conformation | Propeller-like arrangement of phenyl rings | nih.gov |

| Dominant Intermolecular Interactions | O-H···π, C-H···O, Halogen···π | rsc.org |

Emerging Research Directions and Future Perspectives for 2 Chlorotrityl Methanol in Chemical Science

Development of Novel (2-Chlorotrityl)methanol-Based Reagents with Tunable Reactivity

The foundational (2-chlorotrityl) chloride resin has spurred the development of new reagents with tailored reactivity for various synthetic applications. iris-biotech.de The steric bulk of the 2-chlorotrityl group is a key feature, effectively preventing side reactions like diketopiperazine formation, particularly when proline or other specific amino acids are near the C-terminus. peptide.comsigmaaldrich.com This has made it a preferred choice for the synthesis of complex peptides. sunresinlifesciences.com

Researchers are actively exploring modifications to the trityl structure to fine-tune the lability of the linker. By introducing different substituents on the phenyl rings, the acid sensitivity of the linker can be modulated, allowing for a wider range of cleavage conditions. iris-biotech.de This tunability is crucial for synthesizing protected peptide fragments that can be used in convergent synthesis strategies. iris-biotech.deresearchgate.net For instance, the development of trityl-based linkers with varying degrees of acid sensitivity allows for selective deprotection while keeping other protecting groups intact. iris-biotech.depeptide.com

The versatility of the 2-chlorotrityl group extends beyond peptide synthesis. It has been successfully employed for the immobilization of amines, alcohols, and carboxylic acids, making it a valuable tool for solid-phase organic synthesis. researchgate.net Novel reagents based on the this compound framework are being designed for applications in areas like the synthesis of peptidomimetics and other small molecules. researchgate.net The ability to attach and release molecules under mild conditions makes it an attractive platform for creating libraries of compounds for drug discovery.

One area of innovation involves the creation of trityl-based fluorescent labels. These labels, which can incorporate polycyclic aromatic hydrocarbons, allow for the controlled activation and deactivation of fluorescence, finding use in applications like DNA chip technology. glenresearch.com Furthermore, trityl-based mass tags are being developed for combinatorial synthesis, offering a method for the rapid identification of compounds from large libraries. glenresearch.com

Table 1: Examples of Modified this compound-Based Reagents and Their Applications

| Reagent/Linker | Key Feature | Application |

| 2-Chlorotrityl chloride resin | High acid lability, sterically hindered | Solid-phase peptide synthesis, synthesis of protected peptide fragments iris-biotech.de |

| Sieber resin | Xanthenyl linker, cleaved with dilute TFA | Synthesis of fully-protected peptide amides biotage.com |

| TCP resin | p-Carboxamide group deactivates the trityl ring | Increased stability under standard storage conditions iris-biotech.de |

| Trityl-based fluorescent labels | Incorporate fluorescent moieties (e.g., pyrene) | DNA chip technology, fluorescence resonance energy transfer (FRET) studies glenresearch.com |

| Trityl-based mass tags | Generate unique mass signals upon cleavage | High-throughput screening of combinatorial libraries glenresearch.com |

Integration of (2-Chlorotrityl) Protecting Group Chemistry into Automated Synthesis Platforms

The unique properties of the 2-chlorotrityl chloride resin make it well-suited for integration into automated synthesis platforms, particularly for solid-phase peptide synthesis (SPPS). researchgate.netaurigeneservices.com While not as common as some other resins for automated synthesis, its use is growing due to the advantages it offers, such as the ability to generate fully protected peptide acids under mild cleavage conditions. researchgate.netresearchgate.net

The acid lability of the 2-chlorotrityl resin requires adaptation of standard automated synthesis protocols. researchgate.net For instance, in microwave-assisted automated synthesis, parameters like temperature and microwave power are often decreased, while deprotection and coupling times may be extended to ensure efficient reactions without premature cleavage. researchgate.net

Recent advancements have focused on developing automated systems that can handle the specific requirements of 2-chlorotrityl chemistry. This includes the development of robotic systems capable of performing various chemical reactions, including those used in SPPS with 2-chlorotrityl resin. rsc.org These systems can automate steps like resin loading, coupling, washing, and cleavage, significantly speeding up the synthesis process and improving reproducibility. rsc.org

The integration of Process Analytical Technology (PAT), such as Raman spectroscopy, into automated synthesis platforms allows for real-time monitoring and optimization of reaction steps. euroapi.com This is particularly beneficial for challenging couplings or for optimizing conditions to minimize side reactions. euroapi.com

Furthermore, the development of continuous-flow solid-phase synthesis methods offers a promising avenue for the automation of peptide synthesis using 2-chlorotrityl resin. nih.govresearchgate.net Flow chemistry can provide better control over reaction parameters, leading to higher efficiency and purity. chemrxiv.org An automated continuous-flow protocol has been established for the activation, loading, and even recycling of 2-chlorotrityl functionalized resins, significantly reducing reaction times compared to batch methods. researchgate.netrsc.org

Table 2: Key Considerations for Automating (2-Chlorotrityl) Resin Chemistry

| Parameter | Consideration | Rationale |

| Cleavage Conditions | Use of very mild acids (e.g., 1-5% TFA in DCM) | Preserves acid-sensitive side-chain protecting groups. |

| Microwave-Assisted Synthesis | Lower temperature and power, longer reaction times | Prevents premature cleavage due to the resin's high acid lability. researchgate.net |

| Resin Loading | Ensure anhydrous conditions | The resin is highly sensitive to moisture, which can deactivate it. mdpi.comnih.gov |

| Real-Time Monitoring | Integration of PAT (e.g., Raman spectroscopy) | Allows for precise control of reaction endpoints and optimization of conditions. euroapi.com |

| Flow Chemistry | Continuous-flow protocols | Enables faster reactions, better control, and potential for resin recycling. researchgate.netrsc.org |

Exploration of this compound in Materials Science and Polymer Chemistry Applications

The triphenylmethyl (trityl) group, the core of this compound, has found increasing applications in materials science and polymer chemistry. mdpi.com The unique structural and electronic properties of the trityl moiety make it a valuable component in the design of functional materials. mdpi.com

One area of exploration is the use of trityl-containing compounds as building blocks for polymers with specific properties. For example, insoluble polymers containing trityl chloride residues have been used to selectively block one primary alcohol group in polyhydroxy alcohols, demonstrating their utility in polymer functionalization. cdnsciencepub.com The trityl group's steric bulk can influence the physical properties of polymers, such as their solubility and self-assembly behavior.

Trityl-based radicals are another area of active research. These stable organic radicals have applications in magnetic and multifunctional materials. rsc.org For instance, perchlorinated triphenylmethyl radicals exhibit high stability and can be used in the development of molecular redox switches. rsc.org Substituted trityl radicals are also important as spin probes for electron paramagnetic resonance (EPR) spectroscopy and imaging, which can be used to map parameters like oxygen concentration in biological systems. nih.gov

In the realm of polymer synthesis, trityl-containing initiators and monomers are being explored. For example, polypeptoids have been initiated by amine-functionalized handles, leading to the formation of molecular brushes that can self-assemble into micelles, which have potential applications in drug delivery. acs.org

The development of trityl-based functional materials also extends to the creation of sensors and probes. The ability to attach various functional groups to the trityl scaffold allows for the design of materials that can respond to specific stimuli. google.com

Table 3: Applications of Trityl-Based Compounds in Materials Science

| Application Area | Example | Key Property of Trityl Group |

| Polymer Functionalization | Selective blocking of primary alcohols in polyols | Steric hindrance allows for regioselective reactions. cdnsciencepub.com |

| Magnetic Materials | Perchlorinated triphenylmethyl radicals | Formation of stable, persistent radicals. rsc.org |

| EPR Spectroscopy | Deuterated Finland Trityl radical | Narrow EPR spectral lines for sensitive in vivo imaging. nih.gov |

| Drug Delivery | Polypeptoid-based micelles | Self-assembly driven by the properties of the polymer backbone. acs.org |

| Molecular Switches | Hexaphenylethane-based systems | Reversible C-C bond formation and cleavage. rsc.org |

Green Chemistry Approaches in the Synthesis and Application of this compound Derivatives

The growing emphasis on sustainability in the chemical industry has driven research into greener methods for the synthesis and application of this compound derivatives, particularly in the context of solid-phase peptide synthesis (SPPS). rsc.org A major focus has been on replacing hazardous solvents, such as dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF), which are commonly used in SPPS. researchgate.netteknoscienze.comacs.org

Researchers have successfully identified greener alternatives for various steps of SPPS using 2-chlorotrityl resin. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to be an effective replacement for DCM during the loading of the first amino acid onto the resin. researchgate.netacs.org Studies have demonstrated that comparable loading efficiencies can be achieved with 2-MeTHF without significant side reactions. researchgate.net Other green solvent systems, such as a mixture of dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate (B1210297) (EtOAc), are also being investigated. euroapi.com

Beyond solvent replacement, other green chemistry principles are being applied. This includes the development of more atom-economical synthesis routes and the use of less hazardous reagents. For example, efforts are underway to find alternatives to traditional coupling reagents that have poor atom economy and potential safety concerns. acs.org

The synthesis of this compound itself is also being examined through a green chemistry lens. While traditional methods may involve harsh reagents, newer approaches aim to reduce the environmental impact of the manufacturing process.

The development of flow chemistry protocols for SPPS using 2-chlorotrityl resin also contributes to greener synthesis. chemrxiv.org Flow chemistry can lead to reduced solvent and reagent consumption, as well as improved energy efficiency compared to batch processes. chemrxiv.org

Table 4: Green Solvents Investigated for SPPS with 2-Chlorotrityl Resin

| Green Solvent | Step in SPPS | Traditional Solvent Replaced |

| 2-Methyltetrahydrofuran (2-MeTHF) | Loading of first amino acid, peptide elongation, peptide precipitation | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) researchgate.netacs.org |

| N-Butylpyrrolidinone | Loading of first amino acid | Dichloromethane (DCM) acs.org |

| Ethyl acetate (EtOAc) / Acetonitrile (B52724) (MeCN) (1:1) | Loading of first amino acid | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) iris-biotech.de |

| Dimethyl sulfoxide (DMSO) / Ethyl acetate (EtOAc) | Peptide elongation | N,N-Dimethylformamide (DMF) euroapi.com |

| Anisole / Dimethyl sulfoxide (DMSO) | Peptide elongation | N,N-Dimethylformamide (DMF) chemrxiv.org |

Recycling and Sustainability Considerations for (2-Chlorotrityl) Resin in Large-Scale Synthesis

The cost and environmental impact of solid-phase synthesis, particularly at a large scale, have made the recycling and reuse of the resin a critical area of research. acs.org The 2-chlorotrityl chloride resin is particularly well-suited for recycling due to the nature of its chemical transformations during synthesis. researchgate.netacs.org

During the cleavage step of SPPS, the 2-chlorotrityl resin is often converted to its alcohol form. This "spent" resin can be reactivated and reused, significantly reducing waste and material costs. researchgate.net Several methods for regenerating the active chloride form of the resin have been developed.

One common method involves treating the used resin with a chlorinating agent, such as thionyl chloride or hydrochloric acid (HCl). google.com For example, treating the spent resin with HCl in a suitable organic solvent like dioxane can restore a high percentage of the original chloride content, allowing for multiple reuse cycles without a significant drop in performance. google.com

Continuous-flow chemistry offers a particularly efficient method for resin recycling. researchgate.netrsc.org A flow protocol can be used to activate, load, and regenerate the resin in a continuous manner, dramatically reducing the time required for these processes compared to traditional batch methods. researchgate.netrsc.org

The ability to recycle the 2-chlorotrityl resin has significant economic and environmental benefits, especially in industrial-scale peptide manufacturing. It reduces the consumption of the resin itself and minimizes the amount of solid waste generated. teknoscienze.com This aligns with the principles of green chemistry and contributes to a more sustainable manufacturing process.

Table 5: Methods for Recycling 2-Chlorotrityl Resin

| Recycling Method | Reagent(s) | Key Advantage(s) |

| HCl-Mediated Reactivation | Hydrochloric acid (HCl) in dioxane or THF | Economical, environmentally favorable, restores up to 90% of original activity. google.com |

| Thionyl Chloride Activation | Thionyl chloride (SOCl₂) in DCM | Rapid activation, can be tuned to achieve different loading capacities. researchgate.net |

| Continuous-Flow Regeneration | Acetyl chloride (AcCl) or other chlorinating agents in a flow system | Significantly reduces reaction times, allows for an integrated synthesis and recycling process. researchgate.netrsc.org |

Q & A

Q. What are the primary synthetic applications of (2-Chlorotrityl)methanol in peptide chemistry?

this compound derivatives, such as 2-chlorotrityl chloride resin, are widely used in solid-phase peptide synthesis (SPPS) . This resin enables efficient anchoring of amino acids via their carboxyl groups, providing high loading capacities (typically 0.8–1.5 mmol/g) and stability under acidic conditions. The resin’s orthogonality allows selective cleavage of peptides while preserving acid-labile side-chain protections (e.g., Fmoc/t-Bu strategies). Key steps include:

- Coupling : Activation of amino acids with reagents like HOBt/DIC.

- Cleavage : Mild acidic conditions (e.g., 1–5% TFA in DCM) to release peptides without global deprotection .

Q. How does the structure of this compound enhance its utility as a protecting group?

The 2-chlorotrityl group combines steric bulk and electron-withdrawing chlorine atoms, which:

- Prevent diketopiperazine formation in peptide synthesis by stabilizing intermediates.

- Enable regioselective deprotection under mildly acidic conditions (pH 2–4), minimizing side reactions.

Structural studies (e.g., X-ray crystallography) confirm its rigid trityl core, which sterically shields the anchored molecule .

Advanced Research Questions

Q. What experimental strategies minimize premature cleavage of this compound-based resins during prolonged synthesis?

Premature cleavage can occur due to residual moisture or prolonged exposure to mildly acidic conditions. Mitigation strategies include:

- Solvent drying : Use anhydrous DCM or DMF with molecular sieves.

- Temperature control : Maintain reactions at 0–4°C during coupling steps.

- Additives : Include scavengers like triisopropylsilane (TIS) to stabilize the resin-peptide bond.

Data from SPPS workflows show that these adjustments reduce cleavage rates by >90% under standard conditions (24-hour reaction time) .

Q. How can researchers resolve contradictions in reported loading capacities of 2-chlorotrityl resins?

Discrepancies in resin loading (e.g., 0.8 vs. 1.5 mmol/g) often stem from:

- Batch variability : Quality of starting materials (e.g., purity of trityl chloride).

- Measurement methods : UV quantification of Fmoc-deprotection vs. gravimetric analysis.

Best practices :

| Method | Advantages | Limitations |

|---|---|---|

| Fmoc-UV | High precision | Requires UV-active groups |

| Gravimetric | Broad applicability | Sensitive to residual solvents |

| Calibration with standardized amino acids (e.g., Fmoc-Gly-OH) improves reproducibility . |

Q. What advanced analytical techniques characterize this compound derivatives in complex matrices?

- NMR spectroscopy : NMR distinguishes trityl carbons (δ 80–90 ppm) from aromatic protons (δ 6.5–7.5 ppm).

- HPLC-MS : Monitors resin-bound intermediates with ESI-MS (e.g., [M+H] peaks for peptide-resin adducts).

- FT-IR : Tracks carbonyl stretching (1700–1750 cm) to confirm coupling efficiency.

These methods are critical for troubleshooting incomplete couplings or side reactions .

Q. How do environmental factors influence the stability of this compound in long-term storage?

Degradation pathways include hydrolysis (via ambient moisture) and photolytic cleavage. Accelerated stability studies suggest:

- Optimal storage : Argon atmosphere, -20°C, and desiccated conditions (≤5% humidity).

- Decomposition products : Identified via LC-MS as chlorotrityl alcohol and residual methanol.

Under suboptimal conditions, resin stability drops by 40% within 6 months .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing this compound-modified compounds?

- Stepwise loading validation : Use Kaiser tests or chloranil assays after each coupling.

- Cleavage optimization : Screen TFA concentrations (1–20%) to balance efficiency and side-chain integrity.

- QC checks : Include elemental analysis (C, H, N) and resin swelling tests (DCM uptake ≥3 mL/g).

Detailed workflows are available in peptide synthesis handbooks, with modifications for scale-up .

Q. How can researchers address low yields in large-scale trityl-based syntheses?

Common issues include incomplete coupling and resin aggregation. Solutions:

- Microwave-assisted synthesis : Reduces reaction times by 50% (e.g., 30 minutes vs. 24 hours).

- High-loading resins : Use ultra-crosslinked variants (1.8–2.2 mmol/g) to improve throughput.

Recent studies report >85% yields for 20-mer peptides using optimized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.